N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride
Description
Historical Context and Research Evolution
The synthesis of N,N-dimethyl-2-(piperazin-1-yl)acetamide hydrochloride emerged alongside broader advancements in piperazine chemistry during the late 20th century. Piperazine derivatives gained prominence in the 1950s for their neuropharmacological potential, particularly in antipsychotic and antidepressant therapies. The introduction of the N,N-dimethylacetamide substituent marked a strategic modification to enhance solubility and bioavailability, addressing limitations of earlier piperazine-based compounds. Early studies focused on optimizing synthetic routes, such as nucleophilic substitution reactions between chloroacetamide derivatives and piperazine, followed by N-methylation to introduce dimethyl groups.
By the 1990s, improved characterization techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), enabled precise structural validation and purity assessment. The compound’s CAS registry (39890-43-2 for the base form) formalized its identity, facilitating standardized research and commercial distribution. Recent advancements in computational modeling have further elucidated its conformational dynamics, particularly the chair configuration of the piperazine ring, which minimizes steric strain and optimizes intermolecular interactions.
Significance in Pharmaceutical Research
This compound serves as a versatile intermediate in synthesizing pharmacologically active molecules. Its piperazine core acts as a scaffold for targeting central nervous system (CNS) receptors, while the acetamide group modulates electronic properties and hydrogen-bonding capacity. Key research applications include:
- Dopamine Receptor Modulation : Piperazine derivatives are known to interact with D2 and 5-HT1A receptors, implicating the compound in studies of schizophrenia and anxiety disorders.
- Antimicrobial Agents : Structural analogs have shown inhibitory effects against bacterial efflux pumps, suggesting potential in overcoming antibiotic resistance.
- Kinase Inhibition : The acetamide moiety’s electron-rich nature facilitates binding to ATP pockets in kinases, a mechanism explored in cancer therapeutics.
The compound’s physicochemical profile, including a predicted logP of ~1.2 and moderate water solubility, enhances its suitability for in vitro assays and pharmacokinetic studies.
Position within the Piperazine Derivative Family
Piperazine derivatives are classified by their substitution patterns, which dictate biological activity and physicochemical behavior. This compound occupies a unique niche due to its dual functionalization:
For example, unlike n-ethyl-4-methylpiperazine carboxamide (CAS 7401-05-0), which prioritizes lipophilicity for blood-brain barrier penetration, the hydrochloride salt form of N,N-dimethyl-2-(piperazin-1-yl)acetamide enhances ionic solubility, favoring intravenous formulation.
Research Trajectory and Academic Interest
Current research prioritizes the compound’s role in fragment-based drug design, where its modular structure serves as a building block for generating targeted libraries. Recent studies explore:
- Hybrid Molecules : Conjugation with fluorinated aryl groups to enhance binding affinity for neurodegenerative disease targets.
- Metal Complexation : Coordination with transition metals (e.g., platinum) for anticancer applications.
- Polymer Therapeutics : Incorporation into dendrimers for controlled drug release.
Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-10(2)8(12)7-11-5-3-9-4-6-11;/h9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPMJZYEOJEPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from N,N-Dimethylacetamide and Piperazine: The compound can be synthesized by reacting N,N-dimethylacetamide with piperazine in the presence of a suitable catalyst.
Industrial Production Methods: Industrially, the compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions. Its structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have shown promising results in neuroprotective studies, with some modifications leading to increased neuron survival rates in vitro .
Case Study: Neuroprotective Effects
A study synthesized several derivatives of N,N-dimethyl-2-(piperazin-1-yl)acetamide and evaluated their neuroprotective effects on neuronal cells. The most effective derivative improved neuron survival from 41% to 98% compared to controls, indicating significant therapeutic potential for neurodegenerative diseases .
Biochemical Research
Enzyme Interactions and Protein-Ligand Binding
The compound is extensively utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding mechanisms. Its ability to interact with various biological targets makes it valuable for exploring cellular processes and developing new therapeutic agents.
Research Findings
In a biochemical screening of piperazine derivatives, N,N-dimethyl-2-(piperazin-1-yl)acetamide exhibited notable activity against specific enzymes, suggesting its role as a potential inhibitor or modulator in metabolic pathways .
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound is used as a reagent in the synthesis of specialty chemicals. Its versatility allows it to serve as a building block for more complex organic compounds, contributing to the development of new materials and chemicals.
Synthesis Processes
The production process of this compound has been optimized for large-scale industrial applications, ensuring high purity and yield. For example, a patented method outlines a multi-step synthesis involving piperazine and acetamides under controlled conditions, which can be scaled for commercial production .
Summary of Applications
| Field | Applications |
|---|---|
| Medicinal Chemistry | Synthesis of neuroprotective agents; potential anticancer drugs |
| Biochemical Research | Investigation of enzyme interactions; protein-ligand binding studies |
| Industrial Chemistry | Reagent in chemical manufacturing; building block for specialty chemicals |
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The pathways involved include the inhibition of prostaglandin synthesis, which reduces inflammation and pain .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among piperazine-acetamide derivatives include:
- Substituents on the acetamide nitrogen : The presence of dimethyl groups (target compound) vs. benzyl (N-benzyl analogues) or aryl groups.
- Piperazine ring modifications : Substitutions such as methyl, trifluoromethyl, or sulfonyl groups on the piperazine ring.
- Additional functional groups : Incorporation of heterocycles (e.g., thiazole, pyridine) or bulky aromatic systems.
Table 1: Structural and Physicochemical Comparison
Pharmacological Activities
Antimicrobial Activity:
- Compound 47 (): Exhibits potent activity against gram-positive bacteria due to the benzo[d]thiazol-sulfonyl group, which enhances membrane penetration .
- Compound 49 (): Shows antifungal activity, attributed to the thiazole substituent .
Anticancer Potential:
Key Research Findings and Limitations
- Safety Profile : Analogues like N-Phenyl-2-(piperazin-1-yl)acetamide () exhibit acute oral toxicity (Category 4) and skin irritation, necessitating caution in handling the target compound .
- Thermal Stability : Piperazine-acetamide derivatives generally show high thermal stability, as seen in dimethylacetamide solvents () .
Biological Activity
N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride is a compound that features a piperazine ring and an amide functional group, which are common structural motifs in biologically active molecules. While specific research on this compound is limited, its structural characteristics suggest potential biological activity, particularly in relation to receptor interactions and enzyme inhibition.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 171.24 g/mol
- Functional Groups : Piperazine ring, dimethylamide group
The piperazine moiety is known for its versatility in medicinal chemistry, often contributing to the pharmacological properties of various compounds. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that N,N-Dimethyl-2-(piperazin-1-yl)acetamide may exhibit antimicrobial properties. While specific studies detailing its efficacy against various pathogens are scarce, the structural similarities to other piperazine derivatives known for antimicrobial activity suggest that it could interact with microbial targets effectively.
Enzyme Interaction
The compound's structure implies potential interactions with various enzymes and receptors. Piperazine derivatives are often investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Studies on related compounds have shown that modifications in the piperazine structure can significantly alter enzyme inhibitory potency .
Study 1: Acetylcholinesterase Inhibition
A study focused on coumarin-piperazine derivatives demonstrated that certain structural modifications could enhance AChE inhibition. Although N,N-Dimethyl-2-(piperazin-1-yl)acetamide was not directly tested, the findings suggest that similar piperazine structures could possess comparable inhibitory effects against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Study 2: Anticonvulsant Activity
In related research involving piperazine derivatives, several compounds were evaluated for anticonvulsant activity using animal models. The results indicated that specific modifications to the piperazine structure could lead to enhanced anticonvulsant properties. This highlights the potential of N,N-Dimethyl-2-(piperazin-1-yl)acetamide in similar therapeutic applications, although direct evidence remains to be established .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Dimethyl-2-(piperazin-1-yl)acetamide | Piperazine ring with dimethylamide | Potential antimicrobial and enzyme interaction |
| N,N-Dimethyl-2-piperazin-1-yl-ethanamine | Shorter carbon chain | Different reactivity profile |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted phenyl group | Varying biological activity |
This table illustrates how structural variations among piperazine derivatives can influence their biological activities and therapeutic potentials.
Q & A
Q. What are the established synthetic routes for N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
Intermediate Formation : Reacting a primary amine (e.g., piperazine) with chloroacetyl chloride in a dichloromethane solvent under basic conditions (e.g., triethylamine) to form the acetamide backbone .
Dimethylation : Introducing dimethyl groups via alkylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C .
Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt .
Q. Optimization Strategies :
- Vary stoichiometric ratios (e.g., 1.2 equivalents of methylating agent) to minimize side products.
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation. For example, the piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 246.15 g/mol) and detect impurities .
- X-ray Crystallography : For absolute configuration determination, use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation (H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of fine powders (H335) .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrochloride salt degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Key Modifications :
- Biological Assays :
Q. What computational methods are effective for predicting binding modes with biological targets?
Methodological Answer:
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results?
Methodological Answer:
- Root-Cause Analysis :
- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurity interference (e.g., ranolazine analogs in had variable activity due to 5% impurities) .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability.
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .
Q. What experimental designs are optimal for evaluating in vitro/in vivo pharmacokinetic profiles?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
Q. How can impurity profiling be systematically conducted for regulatory compliance?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (1.2 million lux-hours), and acidic/basic conditions (0.1 M HCl/NaOH) to identify degradation products .
- Impurity Synthesis : Prepare suspected impurities (e.g., des-methyl analogs) via controlled reactions and compare Rf values/HPLC retention times .
- Quantification : Use HPLC with a calibration curve (R² > 0.99) to limit impurities to <0.15% per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
